molecular formula C6H6N2 B13099602 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 7490-58-6

3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B13099602
CAS No.: 7490-58-6
M. Wt: 106.13 g/mol
InChI Key: WRNJKULOBPDRKO-UHFFFAOYSA-N
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Description

3,4-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler precursors. One common method involves the reaction of a dihydroxyquinoline derivative with appropriate reagents to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic compounds, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique structure allows it to participate in specific chemical reactions that can modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of nitrogen atoms within the bicyclic ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7490-58-6

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

3,4-diazabicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C6H6N2/c1-2-6-4-8-7-3-5(1)6/h3-4H,1-2H2

InChI Key

WRNJKULOBPDRKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=NC=C21

Origin of Product

United States

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